Cas no 874136-23-9 (3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine)
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
- 3-tert-butyl-1-isopropyl-1H-pyrazol-5-amine
- 5-tert-butyl-2-propan-2-ylpyrazol-3-amine
- 3-(1,1-Dimethylethyl)-1-(1-methylethyl)-1H-pyrazol-5-amine (ACI)
- (5-tert-Butyl-2-isopropyl-2H-pyrazol-3-yl)amine
- 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(1-methylethyl)-
- DTXSID00672822
- AR2246
- 5-tert-Butyl-2-isopropyl-2H-pyrazol-3-ylamine
- F2198-5896
- SCHEMBL2950904
- LKVWGCCYXJIDKG-UHFFFAOYSA-N
- MFCD09910435
- 874136-23-9
- CS-0171959
- AKOS010515530
- DA-01822
- AS-45306
-
- MDL: MFCD09910435
- Inchi: 1S/C10H19N3/c1-7(2)13-9(11)6-8(12-13)10(3,4)5/h6-7H,11H2,1-5H3
- InChI Key: LKVWGCCYXJIDKG-UHFFFAOYSA-N
- SMILES: N1N(C(C)C)C(N)=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 181.157897619g/mol
- Monoisotopic Mass: 181.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005026-1g |
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 95% | 1g |
$615.44 | 2023-08-31 | |
| Fluorochem | 050393-100mg |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 95% | 100mg |
£115.00 | 2022-03-01 | |
| Fluorochem | 050393-250mg |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 95% | 250mg |
£241.00 | 2022-03-01 | |
| Fluorochem | 050393-1g |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 95% | 1g |
£770.00 | 2022-03-01 | |
| AstaTech | AR2246-0.1/G |
3-TERT-BUTYL-1-ISOPROPYL-1H-PYRAZOL-5-AMINE |
874136-23-9 | 95% | 0.1g |
$324 | 2023-09-16 | |
| AstaTech | AR2246-0.25/G |
3-TERT-BUTYL-1-ISOPROPYL-1H-PYRAZOL-5-AMINE |
874136-23-9 | 95% | 0.25g |
$646 | 2023-09-16 | |
| AstaTech | AR2246-1/G |
3-TERT-BUTYL-1-ISOPROPYL-1H-PYRAZOL-5-AMINE |
874136-23-9 | 95% | 1g |
$1292 | 2023-09-16 | |
| TRC | B934653-10mg |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B934653-50mg |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B934653-100mg |
3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine |
874136-23-9 | 100mg |
$ 320.00 | 2022-06-06 |
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Production Method
Production Method 1
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Raw materials
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Preparation Products
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Suppliers
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Introduction to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS No. 874136-23-9)
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, also known by its CAS number 874136-23-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine make it a valuable candidate for various therapeutic applications.
The chemical structure of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and an isopropyl group at the 1-position. The amine functionality at the 5-position further enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets. This combination of substituents imparts specific physicochemical properties that are beneficial for drug design and development.
Recent studies have highlighted the potential of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine has shown significant potential in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis, making it a potential lead compound for the development of novel anti-cancer drugs.
The pharmacokinetic profile of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine has also been extensively studied. Research indicates that it has favorable oral bioavailability and good metabolic stability, which are essential characteristics for a drug candidate. These properties suggest that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no serious adverse effects reported. These findings provide a strong foundation for advancing to Phase II trials, where the therapeutic potential of this compound will be further assessed in larger patient populations.
The synthetic route for producing 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine has been optimized to ensure high yields and purity. Common methods involve the condensation of appropriate starting materials followed by functional group modifications to achieve the desired structure. The availability of scalable synthetic processes is crucial for meeting the demands of preclinical and clinical studies.
In conclusion, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS No. 874136-23-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activities and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical conditions.
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